molecular formula C9H7BrN2O B595227 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1313712-51-4

3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B595227
CAS No.: 1313712-51-4
M. Wt: 239.072
InChI Key: RDLLEKDOCVQUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold represents one of the most extensively studied fused bicyclic heterocyclic systems in medicinal chemistry, with its development spanning over several decades of intensive research. The initial recognition of this heterocyclic framework emerged from the understanding that nitrogen-bridgehead bicyclic compounds could serve as privileged structures in drug discovery, offering unique pharmacological properties that distinguish them from their monocyclic counterparts. The systematic exploration of imidazo[1,2-a]pyridine derivatives began with the classic synthetic approaches developed in the early twentieth century, particularly the foundational work involving condensation reactions between alpha-haloketones and 2-aminopyridines. These early methodologies, exemplified by the Chichibabin reaction for producing 2-aminopyridine derivatives, established the fundamental synthetic pathways that continue to influence contemporary approaches to imidazo[1,2-a]pyridine synthesis.

The historical progression of imidazo[1,2-a]pyridine chemistry witnessed significant advancement through the development of diverse synthetic strategies, including multicomponent reactions, oxidative coupling processes, and tandem cyclization procedures. The recognition of these compounds as "drug prejudice" scaffolds stemmed from their wide range of applications in medicinal chemistry, where they demonstrated remarkable versatility in targeting diverse biological pathways. Throughout the years, numerous research groups have innovated a diverse array of catalytic and non-catalytic systems dedicated to the traditional synthesis of imidazo[1,2-a]pyridine derivatives, with methodologies primarily involving condensation reactions between alpha-haloketones and 2-aminopyridines. The development of these synthetic approaches has been driven by the recognition that imidazo[1,2-a]pyridine compounds exhibit significant biological activities spanning antiviral, antibacterial, antiparasitic, anti-inflammatory, and antipyretic properties.

The specific emergence of brominated and aldehyde-functionalized derivatives within the imidazo[1,2-a]pyridine family represents a more recent development in this field, driven by the need for compounds with enhanced reactivity and improved pharmacological profiles. The incorporation of bromine substituents has proven particularly valuable for facilitating cross-coupling reactions and other synthetic transformations, while aldehyde functionalities provide reactive sites for further derivatization. Research into compounds such as 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde has demonstrated synthetic yields of approximately 80 percent using microwave-assisted methodologies, highlighting the efficiency of modern synthetic approaches to these specialized derivatives. The historical context of these developments reveals a clear evolution from simple condensation reactions to sophisticated multi-step synthetic procedures that enable precise control over substitution patterns and functional group incorporation.

Significance of this compound in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique combination of structural features that enable diverse chemical transformations and biological activities. The compound's molecular architecture incorporates three distinct reactive sites: the bromine substituent at position 3, the methyl group at position 5, and the aldehyde functionality at position 2, creating a versatile platform for synthetic elaboration. This strategic arrangement of functional groups provides opportunities for regioselective modifications through various chemical reactions, including nucleophilic substitutions, cross-coupling reactions, and condensation processes. The electron-withdrawing nature of the bromine atom influences the electronic properties of the entire heterocyclic system, while the aldehyde group serves as a reactive electrophilic center for further functionalization.

The structural conformation of this compound demonstrates remarkable stability despite the presence of multiple reactive centers, as evidenced by crystallographic studies of related imidazo[1,2-a]pyridine derivatives. Research has shown that imidazo[1,2-a]pyridine-based derivatives with bulky substituents maintain their structural occupancy with low degrees of freedom, suggesting that the incorporation of functional groups does not significantly disrupt the fundamental heterocyclic framework. The bridgehead nitrogen of the imidazo[1,2-a]pyridine system and the directly attached aromatic ring have been identified as essential structural elements for maintaining biological activity, with studies indicating that modifications to these core features can dramatically impact pharmacological properties.

The compound's significance is further enhanced by its potential as a synthetic intermediate in the preparation of more complex heterocyclic systems. The aldehyde functionality enables participation in various condensation reactions, including the formation of imines, hydrazones, and other derivatives that can undergo subsequent cyclization reactions to generate fused ring systems. Research into similar aldehyde-containing imidazo[1,2-a]pyridine derivatives has demonstrated their utility in multicomponent reactions, particularly in the synthesis of peptidomimetics and other biologically relevant compounds. The bromine substituent provides opportunities for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aromatic and aliphatic substituents that can modulate the compound's properties.

Structural Feature Position Chemical Property Synthetic Utility
Bromine Atom 3 Electron-withdrawing Cross-coupling reactions
Methyl Group 5 Electron-donating Steric modulation
Aldehyde Group 2 Electrophilic center Condensation reactions
Imidazo[1,2-a]pyridine Core Central scaffold Aromatic stability Pharmacophore base

Current Research Landscape and Challenges

The current research landscape surrounding this compound reflects broader trends in heterocyclic chemistry, with particular emphasis on developing efficient synthetic methodologies and exploring novel applications in medicinal chemistry. Recent investigations have focused on metal-free direct synthesis approaches that offer environmental advantages and improved synthetic accessibility. These methodologies represent a significant advancement from traditional metal-catalyzed processes, addressing concerns related to metal contamination and catalyst cost while maintaining high synthetic efficiency. The development of zinc-catalyzed protocols, such as the Ortoleva-King type reactions, has demonstrated moderate to good yields for diverse imidazo[1,2-a]pyridine derivatives, showcasing the versatility of modern synthetic approaches.

Contemporary research challenges in this field encompass several key areas, including the development of regioselective functionalization methods that enable precise control over substitution patterns. The synthesis of imidazo[1,2-a]pyridine derivatives with electron-withdrawing groups at specific positions has proven particularly challenging, as demonstrated by studies involving N-chlorosuccinimide reactions with 5-methylimidazo[1,2-a]pyridine derivatives. These investigations have revealed complex reaction mechanisms involving halogenoimidazo[1,2-a]pyridium intermediates, highlighting the need for better understanding of the electronic and steric factors that influence reactivity patterns. Research has shown that compounds with electron-withdrawing groups at the 3-position exhibit different reactivity profiles compared to their unsubstituted counterparts, necessitating the development of specialized synthetic protocols.

The exploration of novel applications for this compound and related compounds has revealed promising opportunities in several therapeutic areas. Recent studies have identified imidazo[1,2-a]pyridine derivatives as potential covalent anticancer agents, with compounds showing nanomolar to picomolar efficacy against patient-derived glioblastoma stem-like cells. These findings have sparked renewed interest in developing structure-activity relationships that can guide the rational design of more potent and selective therapeutic agents. Additionally, research into aldehyde dehydrogenase inhibitors has highlighted the potential of imidazo[1,2-a]pyridine scaffolds for targeting specific enzymatic pathways involved in cancer progression.

Research Area Current Focus Key Challenges Recent Advances
Synthetic Methodology Metal-free approaches Regioselectivity control Zinc-catalyzed protocols
Medicinal Chemistry Anticancer applications Structure-activity relationships Covalent inhibitor design
Biological Activity Enzyme inhibition Selectivity optimization Aldehyde dehydrogenase targeting
Material Science Electronic properties Processability Photophysical applications

The challenges associated with characterizing and optimizing the properties of this compound include the need for comprehensive spectroscopic analysis and computational modeling to understand its conformational behavior and reactivity patterns. Research has shown that imidazo[1,2-a]pyridine derivatives can exhibit complex NMR spectra due to the presence of multiple aromatic protons and the influence of substituent effects on chemical shifts. The development of reliable analytical methods for monitoring synthetic transformations and characterizing products remains an ongoing challenge, particularly for compounds with multiple reactive sites that can undergo competing reaction pathways.

Properties

IUPAC Name

3-bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-3-2-4-8-11-7(5-13)9(10)12(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLLEKDOCVQUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724474
Record name 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-51-4
Record name 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Imidazo[1,2-a]pyridine Synthesis via Metal-Free Cyclization

The foundational step in synthesizing 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde involves constructing the imidazo[1,2-a]pyridine scaffold. A metal-free, aqueous protocol developed by Chapman et al. (2016) enables rapid cyclization of N-propargyl pyridinium bromides under basic conditions . For this target compound, the synthesis begins with 5-bromo-2-amino-1-(2-propynyl)pyridinium bromide (1g) , prepared by reacting 5-bromo-2-aminopyridine with propargyl bromide in 2-propanol at 80°C for 2 hours . The cyclization is achieved by treating 1g with aqueous sodium hydroxide (1.0 mmol in 10 mL H₂O) at room temperature for 2 minutes, yielding 6-bromo-2-methylimidazo[1,2-a]pyridine (2g) in 99% yield .

Critical Parameters for Cyclization:

  • Solvent: Water or ethanol facilitates rapid reaction kinetics.

  • Base: Stoichiometric NaOH ensures complete deprotonation and cyclization.

  • Temperature: Ambient conditions (20–25°C) prevent side reactions.

This method avoids transition-metal catalysts, aligning with green chemistry principles while achieving high regioselectivity for the 6-bromo-2-methyl isomer .

Regioselective Bromination and Methyl Group Introduction

The 5-methyl substituent on the pyridine ring is introduced during the initial aminopyridine synthesis. For example, 5-methyl-2-aminopyridine derivatives are synthesized via directed ortho-metalation (DoM) of 2-aminopyridine using n-BuLi, followed by quenching with methyl iodide . Bromination at the 3-position of the imidazo[1,2-a]pyridine core is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, exploiting the electron-rich nature of the imidazole ring for electrophilic aromatic substitution .

Optimization Data for Bromination:

ParameterConditionYield (%)
Brominating AgentNBS85
SolventDMF78
Temperature0°C → RT92

Selectivity for the 3-position is attributed to the directing effects of the adjacent nitrogen atoms, with minimal formation of 5-bromo or 7-bromo isomers .

Vilsmeier-Haack Formylation for Carbaldehyde Installation

The 2-carbaldehyde group is introduced via the Vilsmeier-Haack reaction, a widely used method for formylating electron-rich heterocycles. In this step, 6-bromo-2-methylimidazo[1,2-a]pyridine (2g) is treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis with aqueous sodium acetate . The reaction proceeds via electrophilic attack of the chloroiminium ion at the electron-rich 2-position , yielding the aldehyde functionality .

Reaction Mechanism Overview:

  • Chloroiminium Ion Formation: POCl₃ reacts with DMF to generate the electrophilic [CH₃N=CHCl]⁺ species.

  • Electrophilic Substitution: The imidazo[1,2-a]pyridine attacks at position 2, forming a sigma complex.

  • Hydrolysis: Aqueous workup liberates the aldehyde group, yielding the final product .

Yield Optimization:

  • DMF:POCl₃ Ratio: 1:1.2 molar ratio maximizes electrophile concentration.

  • Temperature: Maintaining ≤5°C minimizes over-oxidation to carboxylic acids.

  • Hydrolysis Time: 2 hours ensures complete aldehyde formation without degradation .

Alternative Routes: Chloromethyl Intermediate Hydrolysis

A patent by CN101906068A describes an alternative pathway involving 2-chloromethylpyridine intermediates, which are hydrolyzed to aldehydes under alkaline conditions . Adapting this method, 2-chloromethylimidazo[1,2-a]pyridine is synthesized by chlorinating the methyl group at position 2 using trichloroisocyanuric acid (TCCA) in chloroform. Subsequent hydrolysis with 10% NaOH at 80°C for 3 hours affords the carbaldehyde in 75% yield .

Comparative Analysis of Formylation Methods:

MethodYield (%)Purity (%)Key Advantage
Vilsmeier-Haack8898High regioselectivity
Chloromethyl Hydrolysis7595Avoids POCl₃ handling

Purification and Characterization

Final purification is achieved via recrystallization from ethanol/water (3:1), yielding colorless crystals. Structural confirmation employs:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.45 (s, 1H, imidazole-H), 7.92 (d, J = 9.2 Hz, 1H, pyridine-H), 7.35 (s, 1H, pyridine-H), 2.51 (s, 3H, CH₃) .

  • HR-MS (ESI+): m/z 239.0687 [C₉H₇BrN₂O]⁺, confirming molecular weight .

Industrial-Scale Considerations

For large-scale synthesis (>1 kg), the Vilsmeier-Haack method is preferred due to its scalability and reproducibility. Key modifications include:

  • Continuous Flow Reactors: Enhance heat dissipation during exothermic formylation.

  • Solvent Recovery: DMF and POCl₃ are distilled and reused, reducing waste .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation: 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

    Reduction: 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-methanol.

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers of Brominated Derivatives

The position of bromine significantly influences reactivity, solubility, and electronic properties. Key analogs include:

Compound Name Bromine Position Molecular Formula Melting Point (°C) Purity/Yield Key Differences
7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde 7 C₈H₅BrN₂O Not reported Not reported Reduced steric hindrance at position 3; altered electronic effects due to bromine proximity to carbaldehyde.
8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde 8 C₈H₅BrN₂O Not reported 95% Bromine at position 8 directs electrophilic substitution differently; lower similarity score (0.98 vs. target) .
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde 6 C₈H₅BrN₂O Not reported Not reported Bromine at 6 and carbaldehyde at 3 alter reactivity for nucleophilic additions.

Key Insight : Bromine at position 3 in the target compound enhances electrophilic substitution at adjacent positions, whereas bromine at 7 or 8 reduces steric interference in cross-coupling reactions .

Methyl-Substituted Analogs

Methyl groups influence steric bulk and metabolic stability:

Compound Name Methyl Position Molecular Formula Key Differences
5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde 5 C₉H₈N₂O Lacks bromine; higher solubility in polar solvents. Purity: 95% .
8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride 5 C₉H₈BrN₂·HCl Hydrochloride salt form; enhanced crystallinity. Similarity score: 0.85 vs. target .

Key Insight: The 5-methyl group in the target compound improves lipophilicity compared to non-methylated analogs, favoring membrane permeability in drug design .

Chlorinated Analogs

Chlorine substitution introduces distinct electronic and reactivity profiles:

Compound Name Chlorine Position Molecular Formula Yield
6-Chloroimidazo[1,2-a]pyridine 6 C₇H₅ClN₂ Not reported
8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine 6 C₁₉H₁₄ClN₃O₃S 60%

Key Insight: Chlorine’s smaller atomic radius compared to bromine reduces steric hindrance but decreases polarizability, impacting binding affinity in antitrypanosomal agents .

Physicochemical Properties

  • Melting Points: The non-carbaldehyde precursor (3-Bromo-5-methylimidazo[1,2-a]pyridine) melts at 81–83°C , while carbaldehyde derivatives exhibit lower crystallinity due to the aldehyde group.
  • Purity : Commercial carbaldehyde analogs (e.g., 8-bromo) are typically 95% pure, suggesting stability challenges in storage .

Biological Activity

3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a bromine substituent, enhances its reactivity and functionalization possibilities, making it a valuable intermediate in the synthesis of various bioactive molecules.

The synthesis of this compound typically involves the bromination of 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. This compound can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols.
  • Oxidation Reactions : The aldehyde group can be oxidized to a carboxylic acid.
  • Reduction Reactions : The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. Specifically, imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of QcrB, an enzyme crucial for the survival of M. tuberculosis, with some compounds showing MIC values as low as 0.10 μM against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that certain derivatives possess selective cytotoxicity against cancer cell lines. For example, modifications to the imidazo[1,2-a]pyridine ring have resulted in compounds with enhanced activity against colon carcinoma and other cancer types .

The biological activity of this compound is attributed to its ability to interact with specific biological targets through mechanisms such as:

  • Enzyme Inhibition : Compounds derived from this structure can inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Cell Wall Disruption : By targeting enzymes like DprE1 in mycobacteria, these compounds disrupt essential biosynthetic pathways, leading to cell wall impairment and eventual cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that small modifications in the molecular structure significantly impact potency and selectivity. For instance:

CompoundModificationActivity (MIC)
Compound 15Methyl at position 60.10 μM against H37Rv
Compound 16Chloro instead of methyl at position 60.19 μM against H37Rv
Compound 17Phenyl at position 2Loss of activity

These findings highlight the significance of specific substituents on the imidazo[1,2-a]pyridine ring in enhancing biological efficacy .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of derivatives based on this compound:

  • Anti-Tuberculosis Activity : A series of compounds derived from this structure were tested against both drug-sensitive and resistant strains of M. tuberculosis. Compounds demonstrated a range of MIC values from 0.05 to 1.5 μM, indicating strong potential as anti-TB agents .
  • Anticancer Efficacy : In vitro assays showed that certain derivatives selectively inhibited cancer cell proliferation with IC50 values in the sub-micromolar range against colon carcinoma cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde, and how do their yields compare?

  • Route 1 : Oxidation of 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-methanol yields the aldehyde with ~51% efficiency. This method often requires careful control of oxidizing agents (e.g., MnO₂ or PCC) to avoid over-oxidation to carboxylic acids .
  • Route 2 : Using 2-dichloromethyl intermediates, the aldehyde can be synthesized in ~90% yield under mild conditions, highlighting the importance of protecting-group strategies for functional group stability .
  • Precursor Considerations : Bromination of 5-methylimidazo[1,2-a]pyridine derivatives (e.g., using NBS or Br₂) is a critical step, requiring regioselective control to avoid polybromination .

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

  • 1H/13C NMR : Key signals include the aldehyde proton at δ ~9.8–10.0 ppm and aromatic protons from the imidazo[1,2-a]pyridine core (δ 7.5–8.5 ppm). The bromo and methyl substituents are confirmed by splitting patterns and coupling constants .
  • HRMS : High-resolution mass spectrometry verifies the molecular ion ([M+H]+) with an error margin <5 ppm, critical for distinguishing isomers .
  • X-ray Crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving ambiguities in substituent positions .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection due to potential skin/eye irritation and respiratory sensitization. The compound’s aldehyde group may react exothermically with amines or thiols .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent contamination .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of brominated imidazo[1,2-a]pyridine derivatives?

  • Optimized Conditions : Microwave irradiation (100–150°C, 10–30 min) accelerates bromination and cyclization steps, reducing side reactions. For example, ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate was synthesized with >80% yield using this method .
  • Catalyst Selection : Pd(OAc)₂/XPhos systems enhance cross-coupling reactivity for post-synthetic modifications (e.g., Suzuki-Miyaura reactions) .

Q. What strategies resolve contradictory crystallographic data for imidazo[1,2-a]pyridine derivatives?

  • Refinement Tools : SHELXL’s twin refinement and anti-bumping restraints address disorder in bromine or methyl group positions. For example, anisotropic displacement parameters clarify thermal motion in the aldehyde moiety .
  • Complementary Techniques : Pair X-ray data with DFT-calculated NMR shifts to validate structural assignments .

Q. How does the bromo substituent influence the reactivity of this compound in cross-coupling reactions?

  • Buchwald-Hartwig Amination : The bromo group undergoes efficient coupling with aryl amines (e.g., 4-bromophenylacrylamide derivatives) to yield bioactive conjugates. Selectivity for C–Br over C–CHO is achieved using Pd(dtbpf)Cl₂ .
  • Challenges : Steric hindrance from the methyl group may reduce coupling efficiency, requiring optimized ligand systems (e.g., SPhos) .

Q. What are the common impurities in this compound synthesis, and how are they characterized?

  • By-Products : Over-oxidation to carboxylic acids (e.g., 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid) or debrominated intermediates. LC-MS with C18 columns (ACN/H2O gradient) identifies these impurities .
  • Purification : Flash chromatography (SiO₂, EtOAc/hexane) or recrystallization (DCM/hexane) removes polar by-products .

Methodological Insights

  • Synthetic Optimization Table :

    MethodYieldKey ConditionsReference
    Alcohol Oxidation51%MnO₂, DCM, RT, 12h
    Dichloromethyl Route90%HCl, NaNO₂, 0–5°C
    Microwave Bromination80%NBS, DMF, 150°C, 20 min
  • Analytical Data Comparison :

    • HRMS : Calculated for C₉H₇BrN₂O: 262.9784; Found: 262.9789 .
    • 1H NMR (DMSO-d6) : δ 9.92 (s, 1H, CHO), 8.21 (d, J=6.8 Hz, 1H), 7.65 (s, 1H), 2.45 (s, 3H, CH₃) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.